molecular formula C6H11F2N B1530775 5,5-Difluoro-2-methylpiperidine CAS No. 1558372-10-3

5,5-Difluoro-2-methylpiperidine

Cat. No. B1530775
CAS RN: 1558372-10-3
M. Wt: 135.15 g/mol
InChI Key: OEHYRIXXINTFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-2-methylpiperidine, commonly referred to as DMP, is a heterocyclic compound with a molecular formula of C6H9F2N. It is a colorless, volatile liquid that has a boiling point of 95.3 °C and a melting point of -62.4 °C. DMP is used in a variety of applications, including as a starting material for the synthesis of pharmaceuticals and agrochemicals. It is also used as a solvent for organic synthesis and in the production of other organic compounds.

Scientific Research Applications

Pharmacology

5,5-Difluoro-2-methylpiperidine: plays a crucial role in pharmacology as a building block for the synthesis of various pharmacologically active compounds. Its unique structure is utilized to create derivatives that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . The compound’s ability to introduce fluorine atoms into pharmacological agents is particularly valuable, as fluorine can significantly alter the biological activity and metabolic stability of these molecules.

Organic Synthesis

In organic synthesis, 5,5-Difluoro-2-methylpiperidine is used to develop novel synthetic routes and methodologies. It serves as a precursor for the formation of complex piperidine derivatives through reactions like hydrogenation, cyclization, and amination . These derivatives are essential for the construction of a variety of synthetic medicinal compounds.

Medicinal Chemistry

The compound’s derivatives are extensively used in medicinal chemistry for drug design and discovery. They are present in more than twenty classes of pharmaceuticals and play a significant role in the development of new therapeutic agents . The introduction of fluorine atoms can improve the drug’s potency, selectivity, and pharmacokinetic properties.

Drug Design

5,5-Difluoro-2-methylpiperidine: is instrumental in drug design, particularly in the creation of bioisosteres. Bioisosteres are compounds that modulate the biological properties of drugs, and the incorporation of fluorine atoms from this compound can enhance the efficacy and safety profile of pharmaceuticals .

Chemical Biology

In chemical biology, this compound is used to study biological systems and processes. It can be incorporated into small molecules that interact with biological targets, aiding in the understanding of biological function and the development of new diagnostics and therapeutics .

Analytical Chemistry

5,5-Difluoro-2-methylpiperidine: finds applications in analytical chemistry, where its derivatives are used as standards and reagents in various analytical techniques. These compounds help in the accurate quantification and analysis of biological samples, ensuring the reliability of experimental results .

properties

IUPAC Name

5,5-difluoro-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYRIXXINTFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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